2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H7F3N2O4 and a molecular weight of 264.16 g/mol . It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an acetamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the methoxy group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .
Comparison with Similar Compounds
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide can be compared with similar compounds such as:
2,2,2-trifluoro-N-methylacetamide: This compound lacks the nitro and methoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
2,2,2-trifluoro-N-(5-methoxy-2-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a nitro group, which affects its chemical and biological properties.
The presence of the nitro and methoxy groups in this compound makes it unique and more suitable for specific applications in research and industry.
Biological Activity
2,2,2-Trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7F3N2O4
- Molecular Weight : 264.16 g/mol
- CAS Number : 144630-48-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The nitro group can participate in redox reactions, while the methoxy group may form hydrogen bonds with biological macromolecules, stabilizing the compound-target complex .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .
- Anti-inflammatory Effects : There is ongoing research into its anti-inflammatory properties, which could have implications for treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound. Studies have shown that electron-withdrawing groups enhance potency compared to electron-donating groups. The presence of fluorine atoms in the structure significantly influences the pharmacological activity and metabolic stability of the compound .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining various acetamide derivatives, this compound was tested for its antimicrobial properties against Staphylococcus aureus. The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.
Case Study: Enzyme Inhibition
Another study focused on the inhibition of Cryptosporidium enzymes. The compound was found to inhibit key metabolic pathways in Cryptosporidium, demonstrating an EC50 value of 0.17 µM. This suggests that it could serve as a lead compound in developing treatments for cryptosporidiosis .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECQEDFMEXTFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355416 |
Source
|
Record name | 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144630-48-8 |
Source
|
Record name | 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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